molecular formula C5HCl2F3N2 B125754 2,4-Dichloro-6-(trifluoromethyl)pyrimidine CAS No. 16097-64-6

2,4-Dichloro-6-(trifluoromethyl)pyrimidine

Cat. No. B125754
CAS RN: 16097-64-6
M. Wt: 216.97 g/mol
InChI Key: ZTNFYAJHLPMNSN-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(trifluoromethyl)pyrimidine is a chemical compound that serves as an important intermediate in the synthesis of various bioactive molecules and pharmaceuticals. The presence of both chloro and trifluoromethyl groups on the pyrimidine ring makes it a versatile starting material for further chemical modifications.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines . These reactions allow for the functionalization of the pyrimidine core at specific positions, enabling the creation of a diverse array of compounds. Another approach involves the regiospecific cyclization of vinyl trifluoro(chloro)methyl ketones with hydrazine pyrimidines, leading to trifluoro(chloro)methylated pyrazolyl-pyrimidines .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including those with chloro and trifluoromethyl substituents, is characterized by a planar six-membered ring. The bonds within the ring exhibit partial double-bond character, contributing to the molecule's stability and reactivity . The substituents can influence the electronic properties of the ring, affecting its reactivity patterns.

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions and coupling reactions. For instance, the synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine involves a nucleophilic substitution followed by a coupling reaction . The presence of chloro groups on the pyrimidine ring makes it susceptible to nucleophilic attack, facilitating the introduction of diverse functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their substituents. For example, the introduction of polar or bulky substituents can significantly alter the energy of frontier orbitals and the energy gap between them . These modifications can lead to changes in optical properties, such as solvatochromism and fluorescence, which are useful in the development of sensors and other applications . The ability to fine-tune these properties through chemical modification makes pyrimidine derivatives valuable in materials science and chemical sensing.

Scientific Research Applications

Lewis Acid-Induced Selective Amine Addition

Research by Richter et al. (2013) in "Tetrahedron Letters" explored the selective addition of amines to 2,4-dichloro-6-(trifluoromethyl)pyrimidine, facilitated by Lewis acids. This study demonstrated the preparation of various 2,4-diaminopyrimidine systems and highlighted the role of Lewis acids in improving the selectivity of isomer formation (Richter et al., 2013).

Generation and Functionalization of Metal-Bearing Pyrimidines

Schlosser et al. (2006) in the "European Journal of Organic Chemistry" focused on the stable generation of 5-pyrimidyllithium species using 2,4-dichloro-6-(trifluoromethyl)pyrimidine. Their work illustrated the high-yield production of 5-carboxylic acids from this compound, showcasing its utility in organic synthesis (Schlosser et al., 2006).

Isomer Separation in Pyrazole Reaction

Bunker et al. (2010) in "Acta Crystallographica Section E" described the reaction of 2,4-dichloro-6-(trifluoromethyl)pyrimidine with 1H-pyrazole, which yielded two structural isomers. Their study confirmed the substitution at the 4-position of the pyrimidine ring, highlighting the compound's reactivity and potential for isomer separation (Bunker et al., 2010).

Fluorous Synthesis of Disubstituted Pyrimidines

Zhang (2003) in "Organic Letters" presented a fluorous synthesis method using 2,4-dichloro-6-(trifluoromethyl)pyrimidine. This process involved substituting the compound with 3-(trifluoromethyl)pyrazole, demonstrating its versatility in fluorous synthesis applications (Zhang, 2003).

Synthesis of 2,4-Dichloro-5-Methoxy-Pyrimidine

Liu Guo-ji (2009) in "Modern Chemical Industry" researched the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, a derivative of 2,4-dichloro-6-(trifluoromethyl)pyrimidine. This study demonstrated its potential as a new intermediate in pyrimidine chemistry, emphasizing its high yield and purity (Liu Guo-ji, 2009).

Optical Properties of Arylvinyl Pyrimidines

Hadad et al. (2011) in "The Journal of Organic Chemistry" examined the synthesis and optical properties of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, derived from 2,4-dichloro-6-(trifluoromethyl)pyrimidine. Their work highlighted the potential of these compounds in sensing applications due to their strong emission solvatochromism and pH sensitivity (Hadad et al., 2011).

Safety And Hazards

2,4-Dichloro-6-(trifluoromethyl)pyrimidine is considered hazardous . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed . It is also recommended to keep away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

2,4-dichloro-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2F3N2/c6-3-1-2(5(8,9)10)11-4(7)12-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNFYAJHLPMNSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40319027
Record name 2,4-dichloro-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40319027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-(trifluoromethyl)pyrimidine

CAS RN

16097-64-6
Record name 16097-64-6
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Record name 2,4-dichloro-6-(trifluoromethyl)pyrimidine
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Record name 2,4-dichloro-6-(trifluoromethyl)pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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